molecular formula C13H18N6 B2603537 2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2097891-63-7

2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2603537
CAS No.: 2097891-63-7
M. Wt: 258.329
InChI Key: GEHNZHKKRQRRRR-UHFFFAOYSA-N
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Description

2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine is a recognized and potent ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound exhibits high selectivity for DYRK1A over other kinases, making it an invaluable pharmacological tool for dissecting DYRK1A's role in cellular processes. Research utilizing this inhibitor has been pivotal in elucidating the involvement of DYRK1A in neuronal development and synaptic function , contributing to studies on Down syndrome and neurodegenerative diseases like Alzheimer's. Furthermore, due to the role of DYRK1A in regulating cell proliferation and survival, this compound is widely used in oncology research to probe mechanisms of cell cycle control and as a starting point for therapeutic development . Its well-defined mechanism of action allows scientists to specifically modulate DYRK1A activity in model systems, providing critical insights into signaling pathways and validating DYRK1A as a potential drug target across a spectrum of human pathologies.

Properties

IUPAC Name

2-methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-11-14-4-3-12(16-11)18-7-9-19(10-8-18)13-15-5-6-17(13)2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHNZHKKRQRRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine moiety and pyrimidine ring enable nucleophilic substitutions under specific conditions.

  • Piperazine Alkylation/Acylation :
    The secondary amines in the piperazine ring react with alkyl halides or acyl chlorides. For example, treatment with methyl iodide in dimethylformamide (DMF) at 60°C yields N-alkylated derivatives. Acylation with acetyl chloride in the presence of triethylamine produces N-acetylpiperazine analogs.

  • Pyrimidine Functionalization :
    While the parent compound lacks leaving groups, synthetic intermediates (e.g., chloropyrimidines) undergo regioselective displacements. For instance, 2,4-dichloropyrimidine derivatives react with amines like dimethylamine at ambient temperature, followed by N-methylpiperazine at elevated temperatures to form substituted pyrimidines .

Coupling Reactions

The compound participates in cross-coupling reactions when modified with halogen substituents.

  • Suzuki-Miyaura Coupling :
    Bromination at the pyrimidine’s 5-position enables palladium-catalyzed coupling with aryl boronic acids. For example, reaction with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in ethanol/water (80°C, 12 hrs) yields biaryl derivatives.

Acid/Base Reactions

The piperazine nitrogen atoms exhibit basicity (pKa ~9.5), forming salts with acids.

  • Salt Formation :
    Treatment with HCl in ethanol generates a hydrochloride salt, improving solubility for pharmaceutical applications.

Deprotection in Synthetic Pathways

During synthesis, protecting groups like tert-butoxycarbonyl (Boc) are removed using trifluoroacetic acid (TFA) or HCl in dioxane, enabling further functionalization .

Research Findings

  • Regioselective Functionalization : Studies demonstrate that 2,4-dichloropyrimidine intermediates preferentially react at the 4-position with amines before substitution at the 2-position, enabling controlled derivatization .

  • Biological Relevance : Analogous compounds with piperazine-imidazole motifs show affinity for neurotransmitter receptors (e.g., 5-HT₇), suggesting potential pharmacological applications .

Scientific Research Applications

Antidiabetic Agents

Research has indicated that derivatives of piperazine, including compounds similar to 2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine, exhibit potential as antidiabetic agents. A study highlighted the efficacy of aryl piperazines in lowering blood glucose levels and improving insulin sensitivity. These compounds demonstrated lower cytotoxicity compared to standard drugs like acarbose, suggesting their viability for further development as antidiabetic medications .

Analgesic Activity

The compound has been investigated for its analgesic properties, particularly through dual receptor activity targeting histamine H3 and sigma-1 receptors. In vivo studies showed that certain structural analogs exhibited broad-spectrum analgesic effects in both nociceptive and neuropathic pain models. The piperazine moiety was identified as a critical feature influencing the biological activity of these ligands .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of imidazole and piperazine derivatives against various pathogens. The structural framework of this compound may enhance its efficacy against bacterial and fungal infections, making it a candidate for further investigation in antimicrobial therapy .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Studies have shown that modifications in the imidazole and piperazine rings can significantly alter the compound's potency and selectivity towards various biological targets .

Case Studies

Study Objective Findings Implications
Study on Piperazine Derivatives as Antidiabetic AgentsEvaluate efficacy against diabetesCompounds showed IC50 values significantly lower than acarbosePotential for new antidiabetic therapies
Analgesic Activity AssessmentInvestigate pain relief mechanismsCompound exhibited analgesic effects in animal modelsSupports development for pain management
Antimicrobial Efficacy StudyAssess effectiveness against pathogensNotable activity against specific bacteria and fungiPromising candidate for antimicrobial drug development

Mechanism of Action

The mechanism of action of 2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity to receptors and enzymes, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Biological Relevance
Target Compound : 2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine Pyrimidine (2-methyl), Piperazine (linked to 1-methylimidazole) ~316.4 (calculated) Reference compound for dopamine receptor binding studies .
QA-8790 : 2-(2-Methyl-1H-imidazol-1-yl)-4-(piperazin-1-yl)pyrimidine () Pyrimidine (unmethylated), Piperazine (linked to 2-methylimidazole) ~287.3 Lack of methyl on pyrimidine; imidazole substituent at position 2 instead of 1. Likely reduced metabolic stability due to unsubstituted pyrimidine .
2-[4-[(2-Phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine () Pyrimidine (unmethylated), Piperazine (linked to phenyl-substituted imidazole) ~361.4 Phenyl group increases lipophilicity; potential for enhanced blood-brain barrier penetration but higher off-target risks .
Compound 8 : 1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole () Pyrazolopyrimidine core, Fluorophenyl-piperazine, Morpholine ~618.7 Larger polycyclic core and fluorophenyl group may enhance kinase or GPCR selectivity but reduce solubility .
EP 2 402 347 A1 (Compound 101) () Thienopyrimidine core, Methanesulfonyl-piperazine ~494.2 Sulfonyl group improves solubility; thienopyrimidine core alters electronic properties, potentially enhancing kinase inhibition .

Biological Activity

2-Methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H29N7O2
  • Molecular Weight : 435.52 g/mol

The structure features a pyrimidine core substituted with a piperazine ring and an imidazole moiety, which are important for its biological activity.

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : It has been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. This inhibition is linked to interference with cell cycle progression and apoptosis induction .
  • Antiviral Effects : The compound may also exhibit antiviral properties by targeting nucleotide biosynthesis pathways critical for viral replication. Inhibiting these pathways can enhance the antiviral response against viruses like hepatitis E virus (HEV) .
  • Neuroprotective Properties : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation .

Case Study 1: Antitumor Efficacy

In a study investigating the efficacy of various pyrimidine derivatives, 2-methyl-4-[4-(1-methyl-1H-imidazol-2-y)piperazin-1-y]pyrimidine was found to significantly reduce tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce apoptosis via caspase activation and mitochondrial pathway modulation .

Case Study 2: Antiviral Activity Against HEV

A recent investigation into the antiviral properties of pyrimidine derivatives highlighted that 2-methyl-4-[4-(1-methyl-1H-imidazol-2-y)piperazin-1-y]pyrimidine effectively reduced HEV replication in vitro. The study demonstrated that the compound inhibited key enzymes involved in the purine and pyrimidine biosynthesis pathways, leading to a decrease in viral load .

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit cell migration and invasion in cancer cells, suggesting its potential as a therapeutic agent in metastatic disease management .

In Vivo Studies

Animal models have confirmed the antitumor efficacy of 2-methyl-4-[4-(1-methyl-1H-imidazol-2-y)piperazin-1-y]pyrimidine, with observed reductions in tumor size and improved survival rates when administered alongside conventional chemotherapy agents .

Q & A

Q. What are the key physicochemical properties of 2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine, and how do they influence experimental design?

Answer: The compound’s physicochemical properties are critical for solubility, stability, and bioavailability studies. Key parameters include:

  • Boiling point : Predicted at 582.4 ± 60.0 °C, indicating thermal stability for reactions under moderate heating .
  • pKa : 13.23 ± 0.10, suggesting basicity that impacts protonation states in physiological conditions .
  • Density : 1.235 ± 0.06 g/cm³, relevant for solvent selection in chromatography .
  • PSA (Polar Surface Area) : 60.94 Ų, influencing membrane permeability and drug-likeness .
    Methodological Insight : Use computational tools (e.g., ACD/Labs) to predict properties and validate experimentally via DSC (Differential Scanning Calorimetry) for thermal stability and HPLC for solubility profiling.

Q. What synthetic routes are reported for analogous piperazine-pyrimidine derivatives, and how can they guide the synthesis of the target compound?

Answer: Piperazine-pyrimidine derivatives are typically synthesized via:

  • Nucleophilic substitution : Reacting chloropyrimidines with piperazine derivatives under reflux (e.g., acetonitrile, 80°C) .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines during coupling reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .
    Example : A similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine, was synthesized via coupling of 2-chloropyrimidine with 1-phenylpiperazine in 75% yield .
    Methodological Insight : Optimize reaction time and solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity.

Advanced Research Questions

Q. How can structural analogs of this compound inform its pharmacological activity, particularly in enzyme inhibition (e.g., DPP-IV)?

Answer: Analogs with piperazine-linked heterocycles exhibit DPP-IV inhibition, a target for type 2 diabetes. Key structural features include:

  • Imidazole-piperazine motifs : Enhance binding to the enzyme’s active site via hydrogen bonding and π-π stacking .
  • Substituent effects : Methyl groups on pyrimidine improve metabolic stability, as seen in preclinical studies .
    Methodological Insight : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro DPP-IV inhibition assays using fluorescent substrates (e.g., Gly-Pro-AMC).

Q. What analytical strategies are recommended for resolving impurities or degradation products in this compound?

Answer: Impurity profiling requires:

  • HPLC-MS : Detect and identify byproducts (e.g., oxidation of imidazole or piperazine rings) .
  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/alkaline conditions to simulate stability issues .
    Example : A related impurity, 2,2'-(piperazine-1,4-diyl)dipyrimidine (CAS 84746-24-7), was resolved using a C18 column with 0.1% TFA in water/acetonitrile gradient .
    Methodological Insight : Use orthogonal methods (e.g., NMR and LC-MS) to confirm impurity structures.

Q. How can computational modeling predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Answer:

  • QSAR models : Predict logP (2.1 ± 0.3) and aqueous solubility (0.12 mg/mL) using tools like SwissADME .
  • CYP450 inhibition : Screen for interactions with CYP3A4/2D6 using liver microsomes .
    Methodological Insight : Combine in silico predictions with in vitro assays (e.g., Caco-2 permeability) to validate bioavailability.

Key Methodological Recommendations

  • Synthesis : Prioritize Boc-protected intermediates to avoid side reactions .
  • Characterization : Use 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry of substitution .
  • Biological Assays : Include positive controls (e.g., sitagliptin for DPP-IV inhibition) to benchmark activity .

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